Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely used in organic synthesis and have significant biological activities. This particular compound is characterized by the presence of a tert-butyl ester group, two bromine atoms, and an indole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide. The esterification step involves the reaction of the brominated indole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of debrominated indole derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the indole core play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of both bromine atoms and the tert-butyl ester group provides distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPBZOEZXCOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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